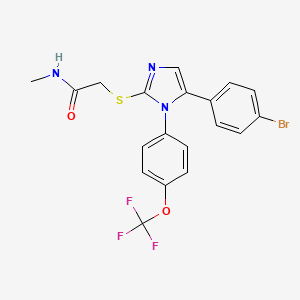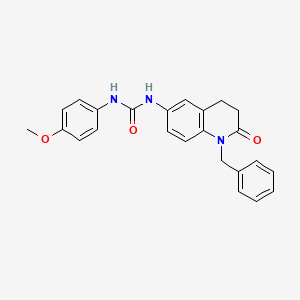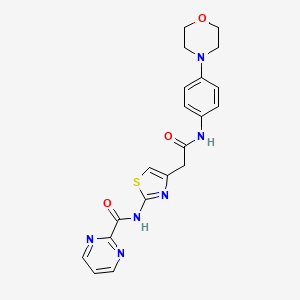
Tert-butyl (5-ethynylpyridin-3-yl)carbamate
説明
Tert-butyl (5-ethynylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C12H14N2O2 . It has a molecular weight of 218.26 .
Molecular Structure Analysis
The InChI code for Tert-butyl (5-ethynylpyridin-3-yl)carbamate is 1S/C12H14N2O2/c1-5-9-6-10 (8-13-7-9)14-11 (15)16-12 (2,3)4/h1,6-8H,2-4H3, (H,14,15) .Physical And Chemical Properties Analysis
Tert-butyl (5-ethynylpyridin-3-yl)carbamate is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Synthesis and Structural Analysis
Tert-butyl (5-ethynylpyridin-3-yl)carbamate has been utilized in the synthesis of complex organic compounds and the study of crystal structures. For example, it played a role in the synthesis of all-cis trisubstituted pyrrolidin-2-ones, demonstrating the utility of tert-butyl carbamate derivatives in the creation of compounds with specific stereochemistry. This compound's role in synthesis highlights its importance in organic chemistry, particularly in constructing molecules with precise structural configurations (Weber et al., 1995).
Photocatalytic Applications
The photocatalytic amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a related compound, illustrates the potential of tert-butyl carbamate derivatives in photocatalyzed reactions. This research opens new pathways for constructing 3-aminochromones and amino pyrimidines, expanding the scope of photocatalysis in organic synthesis (Wang et al., 2022).
Ynimide-Based Aminoethylation
Di-tert-butyl ethynylimidodicarbonate, a compound structurally related to tert-butyl (5-ethynylpyridin-3-yl)carbamate, has been demonstrated as a valuable reagent for β-aminoethylation, showing the flexibility of tert-butyl carbamate derivatives in synthetic chemistry. This reagent facilitates the introduction of ethyleneamine groups into various organic electrophiles, showcasing the versatility of tert-butyl carbamate derivatives in enhancing synthetic routes (Beveridge et al., 2020).
Hydrogen and Halogen Bonding
The study of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, compounds related to tert-butyl (5-ethynylpyridin-3-yl)carbamate, has provided insights into the simultaneous hydrogen and halogen bonds involving carbonyl groups. This research contributes to a deeper understanding of molecular interactions, which are crucial for designing new materials and pharmaceuticals (Baillargeon et al., 2017).
Catalysis and Green Chemistry
Tert-butyl (5-ethynylpyridin-3-yl)carbamate and its derivatives have potential applications in catalysis and green chemistry. For instance, the iodine–pyridine–tert-butylhydroperoxide system has been developed for the oxidation of benzylic methylenes and primary amines under solvent-free conditions, highlighting the role of tert-butyl carbamate derivatives in environmentally friendly chemical processes (Zhang, 2009).
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-(5-ethynylpyridin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-5-9-6-10(8-13-7-9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNIQHZDUOWFHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2713598.png)
![2-[(3,4-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2713599.png)
![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2713602.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2713608.png)

![8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2713610.png)
![5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2713611.png)
![6-[5-(4-Oxopyrido[1,2-a]pyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2713613.png)

![2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2713617.png)
![5-bromo-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2713619.png)
![2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2713620.png)
